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CAS No.: 24275-95-4

Cat. No.: B1494760

Get Quote

This guide provides an in-depth technical analysis of the spectroscopic data for 10-(4-
Bromophenyl)-9(10H)-acridone, a significant derivative of the versatile acridone scaffold.

Acridone and its analogues are privileged structures in medicinal chemistry, exhibiting a wide

range of biological activities, including anticancer, antiviral, and antimalarial properties. The

introduction of a 4-bromophenyl group at the N-10 position can significantly modulate these

biological activities and provides a handle for further synthetic modifications. This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data expected for this compound, grounded in established spectroscopic principles and

data from related structures.

The Structural Elucidation Imperative: A Multi-
Faceted Spectroscopic Approach
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The unambiguous determination of a molecule's structure is paramount in chemical and

pharmaceutical research. A combination of spectroscopic techniques provides a holistic and

confirmatory approach to structural elucidation. For a molecule like 10-(4-
Bromophenyl)-9(10H)-acridone, each technique offers a unique piece of the structural puzzle.

¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy

identifies key functional groups, and mass spectrometry provides the molecular weight and

fragmentation patterns, confirming the elemental composition and connectivity.

Synthesis of 10-(4-Bromophenyl)-9(10H)-acridone:
An Experimental Protocol
The synthesis of N-aryl acridones is typically achieved through a cyclization reaction of the

corresponding N-phenylanthranilic acid. This transformation is often catalyzed by strong acids

like concentrated sulfuric acid or polyphosphoric acid (PPA).

Protocol: Synthesis of 10-(4-Bromophenyl)-9(10H)-acridone

Preparation of N-(4-bromophenyl)anthranilic acid:

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid

(1 equivalent), 4-bromoaniline (1.2 equivalents), anhydrous potassium carbonate (2

equivalents), and a catalytic amount of copper(II) oxide.

Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO).

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

After completion, cool the reaction mixture and pour it into a beaker of ice-water.

Acidify the mixture with concentrated hydrochloric acid to precipitate the N-(4-

bromophenyl)anthranilic acid.

Filter the precipitate, wash with cold water, and dry under vacuum.

Cyclization to 10-(4-Bromophenyl)-9(10H)-acridone:
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To a flask containing the dried N-(4-bromophenyl)anthranilic acid, add an excess of

concentrated sulfuric acid.

Heat the mixture on a steam bath for 2-4 hours. The color of the solution will typically

change, indicating the progress of the cyclization.

Carefully pour the hot acid mixture onto crushed ice with stirring.

The 10-(4-Bromophenyl)-9(10H)-acridone will precipitate out of the solution.

Filter the solid, wash thoroughly with water until the washings are neutral, and then with a

small amount of cold ethanol.

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to

obtain the pure compound.[1][2]

Step 1: N-Arylation Step 2: Cyclization

2-Chlorobenzoic Acid +
4-Bromoaniline

K₂CO₃, CuO (cat.)
DMF or DMSO, Reflux

Ullmann
Condensation N-(4-bromophenyl)anthranilic acid N-(4-bromophenyl)anthranilic acid Conc. H₂SO₄

Heat

Intramolecular
Friedel-Crafts Acylation 10-(4-Bromophenyl)-9(10H)-acridone

Click to download full resolution via product page

Caption: Synthetic workflow for 10-(4-Bromophenyl)-9(10H)-acridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei provide information about

their local electronic environments, while coupling constants (J) in ¹H NMR reveal the

connectivity of neighboring protons.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 10-(4-Bromophenyl)-9(10H)-acridone is expected to show signals

in the aromatic region, typically between 7.0 and 8.5 ppm. The acridone core protons will

exhibit characteristic splitting patterns, and the protons of the 4-bromophenyl group will appear

as a distinct AA'BB' system.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.40 dd 2H H-1, H-8

~ 7.80 t 2H H-3, H-6

~ 7.65 d 2H H-2', H-6'

~ 7.50 d 2H H-3', H-5'

~ 7.30 t 2H H-2, H-7

~ 7.15 d 2H H-4, H-5

Interpretation:

H-1 and H-8: These protons are deshielded due to the anisotropic effect of the nearby

carbonyl group and will appear as a doublet of doublets (dd) at the lowest field.[3]

Acridone Protons: The remaining protons of the acridone core (H-2, H-3, H-4, H-5, H-6, H-7)

will show complex splitting patterns (triplets and doublets of doublets) due to ortho and meta

couplings.[4]

4-Bromophenyl Protons: The protons on the 4-bromophenyl ring (H-2', H-3', H-5', H-6') will

appear as two distinct doublets, characteristic of a para-substituted benzene ring. The

protons ortho to the bromine atom (H-3', H-5') will be at a slightly higher field than the

protons ortho to the nitrogen atom (H-2', H-6').

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in

the molecule. The carbonyl carbon of the acridone core is a key diagnostic signal, appearing at

a significantly downfield chemical shift.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm) Assignment

~ 178.0 C-9 (C=O)

~ 142.0 C-4a, C-5a

~ 140.0 C-1'

~ 134.0 C-3, C-6

~ 133.0 C-3', C-5'

~ 130.0 C-2', C-6'

~ 128.0 C-1, C-8

~ 123.0 C-4'

~ 122.0 C-8a, C-9a

~ 121.0 C-2, C-7

~ 115.0 C-4, C-5

Interpretation:

Carbonyl Carbon (C-9): The most downfield signal will correspond to the carbonyl carbon,

typically appearing around 178 ppm.[4]

Aromatic Carbons: The remaining aromatic carbons will resonate in the region of 115-142

ppm. The carbons directly attached to the nitrogen and the bromine atom will have distinct

chemical shifts.

Quaternary Carbons: The quaternary carbons of the acridone core (C-4a, C-5a, C-8a, C-9a)

and the 4-bromophenyl ring (C-1', C-4') will generally show weaker signals compared to the

protonated carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional

groups in a molecule. The absorption of infrared radiation causes vibrations of the chemical

bonds, and the frequency of this absorption is characteristic of the bond type.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3060 Medium Aromatic C-H stretch

~ 1640 Strong C=O stretch (ketone)

~ 1600, 1480, 1450 Medium-Strong Aromatic C=C stretch

~ 1330 Medium C-N stretch

~ 1070 Strong C-Br stretch

~ 750 Strong
Aromatic C-H bend (ortho-

disubstituted)

Interpretation:

Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption

band around 1640 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of

the acridone ketone.[5][6] The position of this band can be influenced by conjugation and

ring strain.

Aromatic C-H Stretch: The absorption around 3060 cm⁻¹ is due to the stretching vibrations of

the C-H bonds on the aromatic rings.

Aromatic C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of

the C=C stretching vibrations within the aromatic rings.

C-N and C-Br Stretches: The C-N and C-Br stretching vibrations will appear in the fingerprint

region of the spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. In high-resolution mass spectrometry (HRMS), the exact mass can be

determined, which allows for the calculation of the molecular formula. The fragmentation

pattern observed in the mass spectrum can provide valuable structural information.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 351 and 353 with an

approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom

(due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The calculated monoisotopic

mass for C₁₉H₁₂⁷⁹BrNO is 350.0157.

Major Fragmentation Pathways:

Loss of Br: A significant fragment will likely be observed at m/z 272, corresponding to the

loss of a bromine radical.

Loss of CO: Fragmentation of the acridone core may involve the loss of a neutral carbon

monoxide molecule (28 Da) from the molecular ion or other fragments.

Cleavage of the N-Aryl Bond: Cleavage of the bond between the acridone nitrogen and

the bromophenyl ring can lead to fragments corresponding to the acridone cation (m/z

194) and the bromophenyl cation (m/z 155/157).

[M]⁺˙
m/z 351/353

[M-Br]⁺
m/z 272

- Br•

[M-CO]⁺˙
m/z 323/325

- CO

[Acridone]⁺
m/z 194

N-Ar cleavage

[Bromophenyl]⁺
m/z 155/157

N-Ar cleavage
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Caption: Predicted mass spectrometry fragmentation of 10-(4-Bromophenyl)-9(10H)-
acridone.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 10-(4-Bromophenyl)-9(10H)-acridone. By synthesizing information from the well-

characterized acridone scaffold and considering the electronic effects of the N-(4-bromophenyl)

substituent, we can confidently predict the key features of its ¹H NMR, ¹³C NMR, IR, and mass

spectra. This information is invaluable for the unambiguous identification and characterization

of this compound in research and development settings, ensuring the scientific integrity of

studies involving this important class of molecules. The provided synthetic protocol offers a

reliable method for its preparation, enabling further investigation into its chemical and biological

properties.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. ptfarm.pl [ptfarm.pl]

2. researchgate.net [researchgate.net]

3. Synthesis, Structures, and Complexation with Phenolic Guests of Acridone‐Incorporated
Arylene–Ethynylene Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4. zzylchem.com [zzylchem.com]

5. spectroscopyonline.com [spectroscopyonline.com]

6. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 10-(4-
Bromophenyl)-9(10H)-acridone: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1494760/docs#spectroscopic-
characterization-of-10-4-bromophenyl-9-10h-acridone-a-technical-guide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.rsc.org/suppdata/c5/ra/c5ra01332a/c5ra01332a1.pdf
https://www.researchgate.net/figure/Fragmentation-mass-spectra-and-interpretation-for-ions-1891132-12-C-HNE-metabolite_fig2_264157125
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://www.benchchem.com/product/b1494760?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ptfarm.pl/pub/File/acta_pol_2010/2_2010/211-214.pdf
https://www.researchgate.net/publication/303818350_Synthesis_of_compounds_containing_910H-Acridone
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107286/
https://www.zzylchem.com/blog/what-information-can-be-obtained-from-the-nmr-spectrum-of-9-acridone-1042464.html
https://www.spectroscopyonline.com/view/carbonyl-group-part-i-introduction
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b1494760/docs#spectroscopic-characterization-of-10-4-bromophenyl-9-10h-acridone-a-technical-guide
https://www.benchchem.com/product/b1494760/docs#spectroscopic-characterization-of-10-4-bromophenyl-9-10h-acridone-a-technical-guide
https://www.benchchem.com/product/b1494760/docs#spectroscopic-characterization-of-10-4-bromophenyl-9-10h-acridone-a-technical-guide
https://www.benchchem.com/product/b1494760/docs#spectroscopic-characterization-of-10-4-bromophenyl-9-10h-acridone-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1494760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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